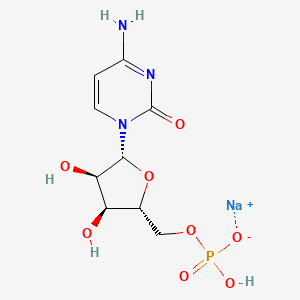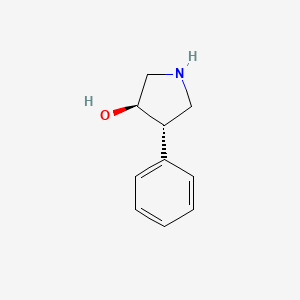
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited specific information available about this exact compound1. However, piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry2.
Synthesis Analysis
The synthesis of piperidine derivatives is a topic of significant research interest. Various methods have been developed for the synthesis of substituted piperidines, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions2. However, the specific synthesis process for “1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of a compound can be inferred from its name. The “1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid” suggests that it contains a piperidine ring, two phenyl groups, a pyrazole ring, and a carboxylic acid group. However, the exact molecular structure is not available in the literature3.Chemical Reactions Analysis
Piperidine derivatives are known to undergo a variety of chemical reactions, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives2. However, the specific chemical reactions involving “1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid” are not readily available in the literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide important information about its behavior and reactivity. However, the specific physical and chemical properties of “1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid” are not readily available in the literature4.Safety And Hazards
The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. Unfortunately, specific safety and hazard information for “1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid” is not readily available in the literature.
Future Directions
Piperidine derivatives continue to be a focus of research due to their importance in drug design. Future research will likely continue to explore the synthesis, properties, and biological activities of these compounds5. However, specific future directions for “1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid” are not readily available in the literature.
Please note that this analysis is based on the available information and may not be comprehensive due to the limited specific information about this exact compound.
properties
CAS RN |
1338247-77-0 |
|---|---|
Product Name |
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid |
Molecular Formula |
C21H21N3O2 |
Molecular Weight |
347.41034 |
synonyms |
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1143974.png)
![4-Methyl-2-(4-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1143986.png)


